molecular formula C9H7BrN2O2 B1528217 8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid CAS No. 1203571-75-8

8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid

Cat. No.: B1528217
CAS No.: 1203571-75-8
M. Wt: 255.07 g/mol
InChI Key: FTSQYAYTUUQLBF-UHFFFAOYSA-N
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Description

8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C9H7BrN2O2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H7BrN2O2/c1-5-2-6(10)8-11-7(9(13)14)4-12(8)3-5/h2-4H,1H3,(H,13,14) .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 255.07 . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the search results .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid and related compounds have been extensively studied for their pharmaceutical potential. For instance, the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids has been achieved through reactions involving 2-aminopyridines, with evaluations for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). Similarly, 2-phenylimidazo[1,2‐a]pyridine‐3‐carboxylic acid derivatives have been synthesized and tested for antiinflammatory and analgesic properties (Di Chiacchio et al., 1998).

Chemical Synthesis and Modification

Chemical modification and synthesis of related compounds are other significant areas of research. For example, Halogenation of imidazo[4,5-b]pyridines, which are structurally similar to this compound, shows different pathways depending on the conditions, leading to various derivates (Yutilov et al., 2005). The Suzuki–Miyaura borylation reaction has also been employed for the synthesis of dimerization products involving 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, highlighting its potential in pharmaceutical synthesis (Sanghavi et al., 2022).

Biological and Medicinal Chemistry

In biological and medicinal chemistry, these compounds have been explored for various activities. The anti-hepatitis B virus (HBV) activity of ethyl 6‐bromo‐8‐hydroxyimidazo[1,2‐a]pyridine‐3‐carboxylate derivatives has been investigated, demonstrating significant inhibition of HBV DNA replication in some derivatives (Chen et al., 2011). Furthermore, novel imidazo[1,2-a]pyridines have been synthesized and evaluated as potential antiprotozoal agents, showing strong DNA affinity and in vitro activity against certain pathogens (Ismail et al., 2004).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively .

Properties

IUPAC Name

8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-2-6(10)8-11-7(9(13)14)4-12(8)3-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSQYAYTUUQLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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